3-Ethylfuran-2-Carboxylic Acid: A Comprehensive Technical Guide to Properties, Synthesis, and Applications in Drug Development
3-Ethylfuran-2-Carboxylic Acid: A Comprehensive Technical Guide to Properties, Synthesis, and Applications in Drug Development
Executive Summary
In modern medicinal chemistry, heterocyclic building blocks form the foundational architecture of countless active pharmaceutical ingredients (APIs). 3-Ethylfuran-2-carboxylic acid (CAS: 704913-85-9)[1] is a highly versatile, functionalized furan derivative that serves as a critical intermediate in target-directed synthesis. As a Senior Application Scientist, I frequently leverage this compound when designing libraries of kinase inhibitors and antifungal agents[2]. The 3-ethyl substitution provides a specific steric bulk and localized lipophilicity that optimally occupies hydrophobic pockets in target proteins, outperforming unsubstituted analogs in structure-activity relationship (SAR) campaigns.
This whitepaper provides an in-depth, field-proven guide to the physicochemical properties, validated synthetic workflows, and downstream applications of 3-ethylfuran-2-carboxylic acid.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The predicted XlogP of ~1.6[3] indicates a favorable lipophilic profile for passive membrane permeability when incorporated into larger drug scaffolds.
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 3-Ethylfuran-2-carboxylic acid |
| CAS Registry Number | 704913-85-9 |
| Molecular Formula | C7H8O3 |
| Monoisotopic Mass | 140.04735 Da |
| Melting Point | 106–107 °C |
| Predicted XlogP | ~1.6 |
| SMILES | CCC1=C(OC=C1)C(=O)O |
| InChIKey | QFTPOFZMJXKRRR-UHFFFAOYSA-N |
(Data aggregated from PubChemLite and standardized chemical registries[3],[1])
Synthesis Workflows & Mechanistic Insights
The most reliable and scalable method for synthesizing 3-ethylfuran-2-carboxylic acid is based on a modification of the Burness procedure, involving a Darzens-type condensation followed by saponification[4].
Step 1: Darzens-Type Condensation to Ester Intermediate
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Protocol: To a mixture containing 1,1-dimethoxy-3-pentanone (156 mmol) and methyl chloroacetate (250 mmol) in 125 mL of dry diethyl ether (Et₂O) at −10 °C, add 13.5 g (250 mmol) of freshly prepared powdered sodium methoxide (NaOMe) in small portions over 30 minutes. Maintain the internal temperature below −5 °C. Stir the reaction mixture for an additional 2 hours at −10 °C, then allow it to warm to room temperature overnight[4]. Distill under reduced pressure to afford methyl 3-ethylfuran-2-carboxylate.
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Causality & Mechanism: The strict temperature control (−10 °C to −5 °C) during the addition of NaOMe is non-negotiable. It prevents the uncontrolled, highly exothermic self-condensation of methyl chloroacetate. NaOMe acts as a strong base to generate the enolate, driving the initial condensation with the ketone, which subsequently undergoes cyclization and aromatization to form the stable furan ring system.
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Self-Validation: The intermediate ester can be validated via crude ¹H-NMR, specifically looking for the disappearance of aliphatic ketone signals and the emergence of characteristic furan ring protons (d, J=1.6 Hz) at δ 6.40 and 7.43 ppm[4].
Step 2: Saponification to Free Acid
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Protocol: Suspend the intermediate methyl 3-ethylfuran-2-carboxylate (26 mmol) in 30 mL of a 10% aqueous NaOH solution. Heat the mixture at reflux for 2 hours. Cool the homogeneous reaction mixture to 0 °C and slowly acidify with concentrated HCl. Collect the resultant white precipitate by filtration, wash with several portions of cold H₂O, and dry under high-vacuum to afford the final product (Yield: ~94%)[4].
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Causality & Mechanism: Aqueous NaOH under reflux conditions provides the thermodynamic energy required to completely cleave the sterically hindered ester. Cooling the reaction mixture to 0 °C prior to acidification is a critical physical chemistry choice: the resulting carboxylic acid has marginal solubility in cold water, thereby maximizing the precipitation yield and purity.
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Self-Validation: The success of this step is visually confirmed by the transition from a homogeneous basic solution to a dense white precipitate upon acidification.
Figure 1: Step-by-step synthetic workflow for 3-ethylfuran-2-carboxylic acid.
Spectroscopic Characterization (Self-Validating Systems)
To ensure trustworthiness in downstream applications, the synthesized batch must be rigorously characterized. The following spectroscopic benchmarks serve as a self-validating system for structural integrity[4].
Table 2: Spectroscopic Validation Data
| Method | Key Signals / Frequencies | Structural Assignment & Causality |
| ¹H-NMR (CDCl₃) | δ 1.22 (t, 3H), 2.85 (q, 2H) | Confirms the intact 3-ethyl aliphatic side chain. |
| δ 6.46 (d, 1H, J=1.6 Hz) | Furan C4-H. The 1.6 Hz coupling is highly characteristic of 2,3-disubstituted furans. | |
| δ 7.52 (d, 1H, J=1.6 Hz) | Furan C5-H. | |
| δ 12.31 (brs, 1H) | Critical: Broad singlet confirms successful ester deprotection to the free carboxylic acid. | |
| ¹³C-NMR (CDCl₃) | δ 165.0 | Carbonyl carbon (C=O) of the acid. |
| δ 113.9, 138.9, 140.3, 146.5 | Validates the four distinct carbons of the furan heteroaromatic ring. | |
| IR (neat) | 1675 cm⁻¹ | Strong C=O stretching frequency typical of conjugated carboxylic acids. |
| 3139 cm⁻¹ | Broad O-H stretching confirming the acidic proton. |
Applications in Target-Directed Drug Discovery
In drug development, the furan-2-carboxylic acid motif is a privileged scaffold. When derivatized, it acts as a highly effective hydrogen-bond acceptor and hydrophobic anchor.
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Amide Coupling for Kinase Inhibitors: The carboxylic acid is readily activated using standard coupling reagents (e.g., EDC/HOBt or HATU) to form stable amides with primary or secondary amines. The 3-ethyl group forces the resulting amide bond into a specific conformational geometry, which is often exploited to enhance binding affinity in the ATP-binding pockets of kinases.
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Antifungal Agents: Patent literature highlights the use of 3-ethylfuran-2-carboxylic acid derivatives in compositions for treating fungal infections[2], where the lipophilic furan core penetrates complex fungal cell walls.
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C5-Functionalization: The C5 position of the furan ring remains open for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings), allowing for the rapid generation of extended heteroaryl libraries.
Figure 2: Logical derivatization pathways of the pharmacophore in drug design.
Handling, Stability, and Storage Protocols
As a solid organic acid, 3-ethylfuran-2-carboxylic acid is generally stable under standard laboratory conditions.
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Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases. Keep containers tightly sealed to prevent moisture ingress, which could complicate anhydrous coupling reactions.
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Handling: Utilize standard personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. While not highly volatile, handling should be performed inside a fume hood to prevent inhalation of fine particulates.
References
- PubChemLite - 3-ethylfuran-2-carboxylic acid (C7H8O3). Université du Luxembourg / PubChem.
- 4282-24-0 | Furan-2,3-dicarboxylic acid | BLD Pharm (CAS Reference). BLD Pharm.
- Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans. National Institutes of Health (PMC).
- KR102406424B1 - Compositions and Methods for the Treatment of Fungal Infections. Google Patents.
Sources
- 1. 4282-24-0|Furan-2,3-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 2. KR102406424B1 - ê³°í¡ì´ ê°ì¼ì ì¹ë£ë¥¼ ìí ì¡°ì±ë¬¼ ë° ë°©ë² - Google Patents [patents.google.com]
- 3. PubChemLite - 3-ethylfuran-2-carboxylic acid (C7H8O3) [pubchemlite.lcsb.uni.lu]
- 4. Rhodium(I)-Catalyzed Nucleophilic Ring Opening Reactions of Oxabicyclo Adducts Derived from the [4+2]-Cycloaddition of 2-Imido Substituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
